molecular formula C22H23ClN4O3 B3016063 N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286699-51-1

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B3016063
CAS No.: 1286699-51-1
M. Wt: 426.9
InChI Key: OZJWUNNECDLOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on chloroacetamide derivatives, including those similar in structure to N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, has focused on their synthesis and the exploration of their chemical properties. For instance, studies on chloroacetamide inhibition of fatty acid synthesis in green algae and novel coordination complexes constructed from pyrazole-acetamide derivatives highlight the versatility of chloroacetamide compounds in synthetic chemistry and materials science. These studies explore the effects of hydrogen bonding on self-assembly processes and antioxidant activity, providing insights into the molecular structures and potential applications of these compounds in designing new materials and chemical agents (Weisshaar & Böger, 1989) (Chkirate et al., 2019).

Pharmacological Applications

While specific research directly linking this compound to pharmacological applications was excluded as per your request, related compounds have been studied for their potential therapeutic effects. For example, the synthesis and anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including chloro and methoxy substituents, have been examined for their effects against seizures. These studies contribute to the broader understanding of how structural modifications in chloroacetamide compounds can influence biological activity, which may be relevant for future research into therapeutic applications (Aktürk et al., 2002).

Material Science and Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamides, including derivatives structurally similar to this compound, have revealed their potential in photonic devices. These studies employ computational and experimental approaches to understand the linear and nonlinear optical behavior of these compounds, suggesting their applicability in optical switches, modulators, and other photonic applications. The research underscores the importance of molecular structure in determining the optical properties of these compounds, which could lead to advances in materials science and optical technology (Castro et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-8-2-16(3-9-19)20-14-27(25-22(20)26-10-12-30-13-11-26)15-21(28)24-18-6-4-17(23)5-7-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWUNNECDLOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.